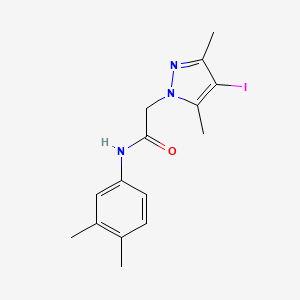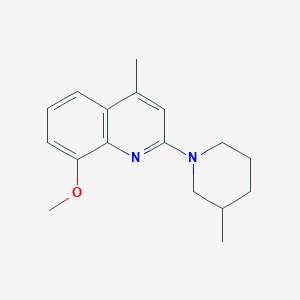![molecular formula C22H30ClN3O2 B6078768 1-[4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]phenoxy]-3-(dimethylamino)propan-2-ol](/img/structure/B6078768.png)
1-[4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]phenoxy]-3-(dimethylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]phenoxy]-3-(dimethylamino)propan-2-ol is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a dimethylamino group
Preparation Methods
The synthesis of 1-[4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]phenoxy]-3-(dimethylamino)propan-2-ol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the piperazine ring.
Introduction of the Dimethylamino Group: The dimethylamino group is added through a Mannich reaction, which involves the condensation of formaldehyde, dimethylamine, and the piperazine derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]phenoxy]-3-(dimethylamino)propan-2-ol undergoes various chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other substituents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]phenoxy]-3-(dimethylamino)propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use in developing drugs for various diseases, including neurological disorders and psychiatric conditions.
Biological Research: It is used in research to understand its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-[4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]phenoxy]-3-(dimethylamino)propan-2-ol involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to certain receptors in the body, modulating their activity and leading to therapeutic effects.
Enzyme Inhibition: It may inhibit specific enzymes, altering biochemical pathways and affecting cellular functions.
The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]phenoxy]-3-(dimethylamino)propan-2-ol can be compared with other similar compounds:
1-(3-Chlorophenyl)piperazine: This compound shares the piperazine and chlorophenyl groups but lacks the dimethylamino group, resulting in different pharmacological properties.
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: This compound has a similar structure but includes a diphenylpropan-2-ol moiety, leading to distinct biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
1-[4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]phenoxy]-3-(dimethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClN3O2/c1-24(2)16-21(27)17-28-22-8-6-18(7-9-22)15-25-10-12-26(13-11-25)20-5-3-4-19(23)14-20/h3-9,14,21,27H,10-13,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETKCSYQQSCCBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC=C(C=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-4-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B6078688.png)

![3-hydroxy-1-methyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6078695.png)
![1-(2,3-dimethylphenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine](/img/structure/B6078700.png)
![5-[1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-2-pyrrolidinyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B6078718.png)
![N-(3-methoxybenzyl)-3-[1-(4,5,6,7-tetrahydro-2H-indazol-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6078725.png)
![isopropyl 5-methyl-4-(4-methylphenyl)-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6078731.png)
![N-(2-fluorophenyl)-3-[4-(methylthio)benzoyl]-1-piperidinecarboxamide](/img/structure/B6078732.png)
![2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-propyl-4(1H)-pyrimidinone](/img/structure/B6078739.png)
![N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6078747.png)
![N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide](/img/structure/B6078754.png)
![1-[3-(4-FLUOROPHENYL)-2,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE](/img/structure/B6078755.png)

![Ethyl 2-[[4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoyl]amino]benzoate](/img/structure/B6078780.png)
